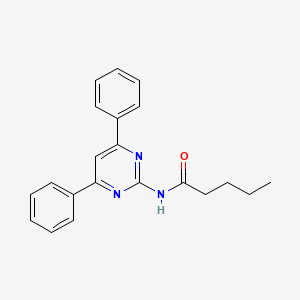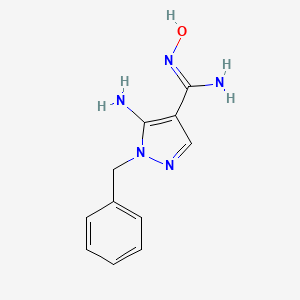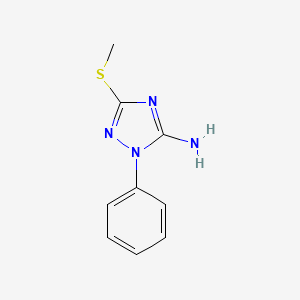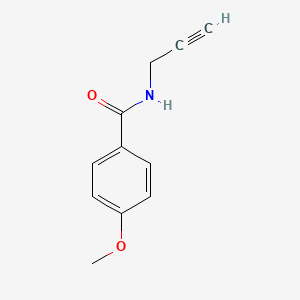
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a benzodioxol group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties and reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminophenyl)benzimidazole: This compound shares the aminophenyl group but has a benzimidazole ring instead of an oxadiazole ring.
2-(2-Aminophenyl)-1H-benzimidazole: Similar to the previous compound but with a different nitrogen positioning in the benzimidazole ring.
Uniqueness
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
830334-15-1 |
|---|---|
Fórmula molecular |
C15H12N4O3 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12N4O3/c16-11-4-2-1-3-10(11)14-18-19-15(22-14)17-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8,16H2,(H,17,19) |
Clave InChI |
RQOLVECEJVZOSQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)
![2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B1660690.png)








![6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose](/img/structure/B1660707.png)

